![molecular formula C7H7N3 B13012346 2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
2-Methylimidazo[1,2-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines This compound is characterized by a fused ring structure consisting of an imidazole ring and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-c]pyrimidine can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. This reaction typically proceeds through the formation of an intermediate imine, which cyclizes to form the imidazopyrimidine core.
Multicomponent Reactions: Another approach is the use of multicomponent reactions, where 2-aminopyrimidine, aldehydes, and isocyanides are reacted together in a one-pot synthesis. This method is advantageous due to its simplicity and high yield.
Intramolecular Cyclizations: Intramolecular cyclization of suitable precursors, such as N-(2-pyrimidinyl)imidates, can also lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Bromine, iodine, chloroform.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated imidazole or pyrimidine rings.
Substitution: Halogenated derivatives such as 3-bromo-2-Methylimidazo[1,2-c]pyrimidine.
科学的研究の応用
2-Methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, including antimicrobial, antiviral, and anticancer drugs.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Materials Science: It serves as a building block for the synthesis of advanced materials, such as organic semiconductors and fluorescent probes.
Industry: The compound is employed in the development of agrochemicals and dyes, owing to its versatile chemical properties.
作用機序
The mechanism of action of 2-Methylimidazo[1,2-c]pyrimidine varies depending on its application:
Medicinal Chemistry: The compound often acts by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases or proteases involved in disease progression.
Biology: As a receptor modulator, it can bind to specific receptors, altering their activity and influencing cellular responses.
類似化合物との比較
2-Methylimidazo[1,2-c]pyrimidine can be compared with other imidazopyrimidine derivatives:
2-Methylimidazo[1,2-a]pyridine: Similar in structure but with a different ring fusion, leading to distinct chemical properties and biological activities.
2-Methylimidazo[1,2-b]pyridazine: Another related compound with a pyridazine ring, exhibiting unique reactivity and applications.
2-Methylimidazo[1,2-d]pyrimidine:
特性
分子式 |
C7H7N3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
2-methylimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-6-4-10-5-8-3-2-7(10)9-6/h2-5H,1H3 |
InChIキー |
IJSNEUNFZQDZTK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C=NC=CC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


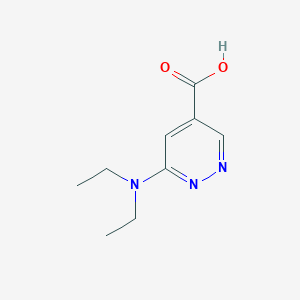
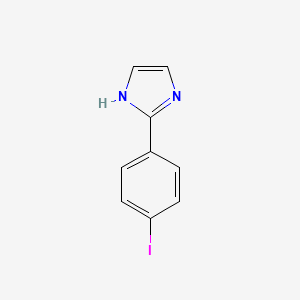
![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)
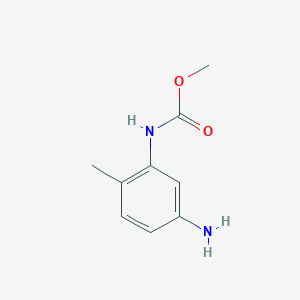

![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)

![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
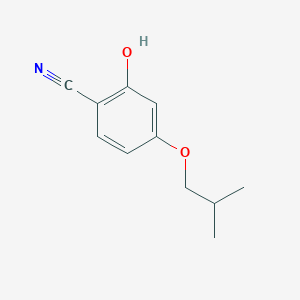
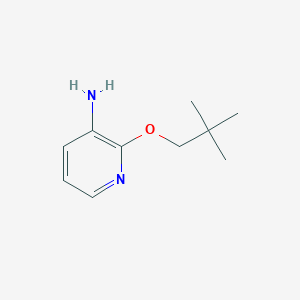
![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)


